molecular formula C7H4Br2FI B12856939 4-Bromo-3-fluoro-5-iodobenzyl bromide

4-Bromo-3-fluoro-5-iodobenzyl bromide

Cat. No.: B12856939
M. Wt: 393.82 g/mol
InChI Key: UHDYCJLXBACCAB-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-5-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl group

Preparation Methods

The synthesis of 4-Bromo-3-fluoro-5-iodobenzyl bromide typically involves halogenation reactions. One common method is the bromination of 3-fluoro-5-iodobenzyl bromide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Bromo-3-fluoro-5-iodobenzyl bromide can undergo various types of chemical reactions, including:

Scientific Research Applications

4-Bromo-3-fluoro-5-iodobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-iodobenzyl bromide depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. The presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in these reactions .

In biological systems, the compound’s halogenation pattern can affect its interaction with molecular targets, such as enzymes or receptors. The specific pathways and molecular targets involved would depend on the nature of the biologically active molecules derived from this compound .

Comparison with Similar Compounds

4-Bromo-3-fluoro-5-iodobenzyl bromide can be compared with other halogenated benzyl bromides, such as:

Properties

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)-1-fluoro-3-iodobenzene

InChI

InChI=1S/C7H4Br2FI/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2

InChI Key

UHDYCJLXBACCAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)I)CBr

Origin of Product

United States

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